molecular formula C25H25Cl2N5O3S B11495991 3-{[7-(2,6-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(3,4-dimethylphenyl)propanamide

3-{[7-(2,6-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(3,4-dimethylphenyl)propanamide

Cat. No.: B11495991
M. Wt: 546.5 g/mol
InChI Key: SRLBNKGQNMICLB-UHFFFAOYSA-N
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Description

3-({7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)PROPANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a purine derivative, a dichlorophenyl group, and a dimethylphenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Derivative: The purine core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization and oxidation steps.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the purine derivative.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling process.

    Final Assembly: The final step involves the formation of the sulfanyl linkage and the propanamide moiety, typically achieved through thiol-ene click chemistry and amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings, leading to the formation of alcohols or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and reduced aromatic compounds.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-({7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)PROPANAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe or as a ligand for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-({7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-({7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)PROPANAMIDE
  • **3-({7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(3,5-DIMETHYLPHENYL)PROPANAMIDE

Uniqueness

The uniqueness of 3-({7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(3,4-DIMETHYLPHENYL)PROPANAMIDE lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H25Cl2N5O3S

Molecular Weight

546.5 g/mol

IUPAC Name

3-[7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanyl-N-(3,4-dimethylphenyl)propanamide

InChI

InChI=1S/C25H25Cl2N5O3S/c1-14-8-9-16(12-15(14)2)28-20(33)10-11-36-24-29-22-21(23(34)31(4)25(35)30(22)3)32(24)13-17-18(26)6-5-7-19(17)27/h5-9,12H,10-11,13H2,1-4H3,(H,28,33)

InChI Key

SRLBNKGQNMICLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCSC2=NC3=C(N2CC4=C(C=CC=C4Cl)Cl)C(=O)N(C(=O)N3C)C)C

Origin of Product

United States

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